

Molecular Architecture: An Interplay of Steric and Electronic Forces

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Compound of Interest

Compound Name: **2-Fluorobenzotrichloride**

Cat. No.: **B1582446**

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1-Fluoro-2-(trichloromethyl)benzene, also known as **2-fluorobenzotrichloride**, is a halogenated aromatic compound with the molecular formula $C_7H_4Cl_3F$.^{[1][2][3]} Its structure is defined by the ortho-positioning of a highly electronegative fluorine atom and a sterically demanding trichloromethyl group on a benzene ring. This specific arrangement creates a unique electronic and conformational landscape that dictates its reactivity.

- **Electronic Effects:** The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The trichloromethyl group is also strongly electron-withdrawing. The cumulative effect is a significantly electron-deficient (deactivated) aromatic ring, which influences its susceptibility to electrophilic and nucleophilic attack.
- **Steric Hindrance:** The bulky trichloromethyl group, with its three chlorine atoms, imposes considerable steric strain on the adjacent fluorine atom. This interaction influences the rotational barrier of the $-CCl_3$ group and can affect the accessibility of adjacent sites on the ring for chemical reactions.

Data Compendium: Physicochemical Properties

A summary of key quantitative data for 1-fluoro-2-(trichloromethyl)benzene is presented below for quick reference.

Property	Value	Source(s)
CAS Number	488-98-2	[1][2][4]
Molecular Formula	C ₇ H ₄ Cl ₃ F	[1][2][3]
Molecular Weight	213.46 g/mol	[1][2][5]
Appearance	Clear, colorless liquid	[4][5][6]
Boiling Point	75 °C @ 5 mm Hg	[5][7]
Density	~1.45 - 1.47 g/mL at 25 °C	[6][7]
Refractive Index	n _{20/D} ~1.543	[6][7]
Purity (Typical)	97-99%	[4][6]

Spectroscopic Signature: A Roadmap for Characterization

Empirical confirmation of the molecular structure relies on a combination of spectroscopic techniques. While specific spectral data requires experimental acquisition, the expected signature for 1-fluoro-2-(trichloromethyl)benzene can be confidently predicted.

- Nuclear Magnetic Resonance (NMR):
 - ¹H NMR: The spectrum will show complex multiplets in the aromatic region for the four ring protons. The proximity of the fluorine atom will introduce significant ¹H-¹⁹F coupling, further splitting these signals.
 - ¹³C NMR: The spectrum will display seven distinct carbon signals (six aromatic, one aliphatic for the -CCl₃ group). The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹J_{C-F}), a hallmark of fluorinated aromatics.
 - ¹⁹F NMR: A single resonance is expected, with its chemical shift providing insight into the electronic environment of the fluorine atom.

- Mass Spectrometry (MS): Electron ionization MS will show a molecular ion peak (M^+) and a characteristic isotopic cluster pattern resulting from the presence of three chlorine atoms (^{35}Cl and ^{37}Cl isotopes). Fragmentation will likely involve the loss of chlorine radicals.
- Infrared (IR) Spectroscopy: Key absorption bands will include C-F stretching, C-Cl stretching, and aromatic C=C and C-H stretching vibrations, confirming the presence of the key functional groups.

Synthetic Pathways and Field-Proven Protocols

The most direct and industrially viable route to 1-fluoro-2-(trichloromethyl)benzene is the free-radical chlorination of 2-fluorotoluene. This reaction proceeds via a chain mechanism initiated by light or a chemical initiator.

Experimental Protocol: Synthesis from 2-Fluorotoluene

This protocol describes a laboratory-scale synthesis. The causality behind experimental choices is highlighted to ensure a self-validating and reproducible workflow.

Core Principle: The benzylic protons of 2-fluorotoluene are susceptible to abstraction by chlorine radicals. The reaction is allowed to proceed until all three benzylic protons are replaced by chlorine atoms. Using a radical initiator ensures the reaction can be conducted at a controlled temperature without the need for UV light.

Materials:

- 2-Fluorotoluene
- Sulfuryl chloride (SO_2Cl_2) or Chlorine gas (Cl_2)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
- Anhydrous, inert solvent (e.g., carbon tetrachloride or dichlorobenzene)

Step-by-Step Methodology:

- **System Preparation:** Assemble a three-necked, round-bottom flask fitted with a reflux condenser, a dropping funnel (for SO_2Cl_2), and a nitrogen inlet. The entire apparatus must

be flame-dried to exclude moisture, which can react with the chlorinating agent.

- **Reagent Charging:** Charge the flask with 2-fluorotoluene, the inert solvent, and a catalytic amount of AIBN or BPO.
- **Inert Atmosphere:** Purge the system with nitrogen to remove oxygen, which can interfere with radical chain reactions.
- **Initiation:** Heat the mixture to reflux (typically ~80 °C for AIBN). This thermal decomposition of the initiator generates the initial radical population required to start the chlorination chain reaction.
- **Chlorination:** Add sulfonyl chloride dropwise to the refluxing solution. The rate of addition must be carefully controlled to manage the exothermic reaction and prevent dangerous pressure buildup.
- **Reaction Monitoring:** Track the reaction's progress using Gas Chromatography (GC) or ¹H NMR by analyzing small aliquots. The disappearance of the methyl signal of 2-fluorotoluene and the appearance of the product signal indicate conversion.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add water to quench any unreacted sulfonyl chloride. Transfer the mixture to a separatory funnel.
- **Purification:** Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize HCl byproduct) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- **Final Isolation:** Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure 1-fluoro-2-(trichloromethyl)benzene.

Synthetic Workflow Diagram



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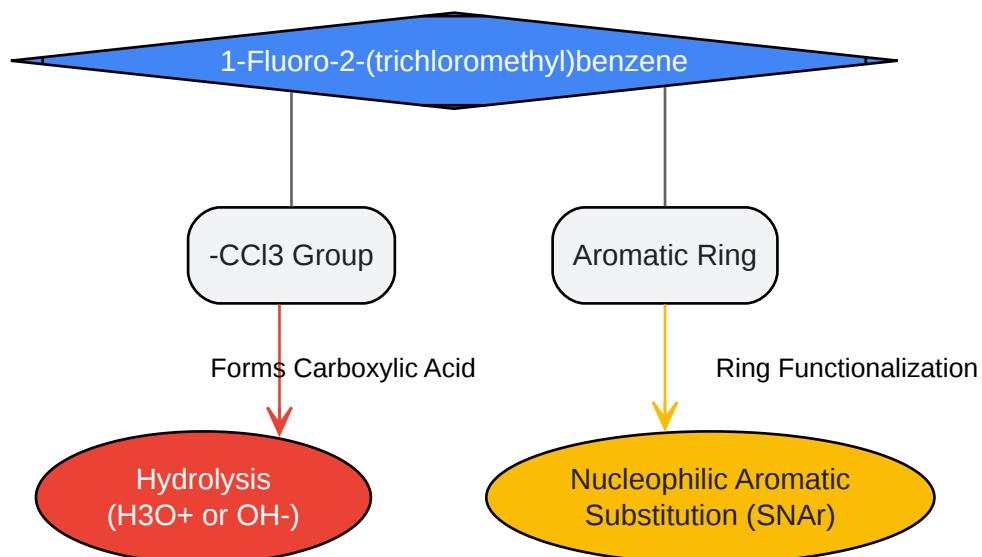
Caption: Workflow for the synthesis of 1-fluoro-2-(trichloromethyl)benzene.

Reactivity Profile and Synthetic Applications

1-Fluoro-2-(trichloromethyl)benzene serves as a versatile intermediate, primarily due to the distinct reactivity of its functional groups.^{[4][8]} Its utility in the synthesis of pharmaceuticals and agrochemicals stems from its role as a fluorinated building block.^{[9][10][11]}

- **Hydrolysis of the Trichloromethyl Group:** The -CCl_3 group is a synthetic equivalent of a carboxylic acid. Under aqueous acidic or basic conditions, it can be hydrolyzed to form 2-fluorobenzoic acid, a valuable intermediate in its own right.
- **Nucleophilic Aromatic Substitution (SNAr):** The electron-deficient aromatic ring is activated towards SNAr. Strong nucleophiles can displace the fluorine atom, although this often requires forcing conditions. The positions ortho and para to the electron-withdrawing groups are the most activated sites. This pathway is a known strategy for synthesizing substituted diamines from fluoronitrobenzene precursors.^[12]
- **Further Halogen Exchange:** The chlorine atoms on the trichloromethyl group can be exchanged for fluorine using fluorinating agents like antimony trifluoride (Swarts reaction) to generate 1-fluoro-2-(trifluoromethyl)benzene.

Key Reactive Sites Diagram



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Caption: Logical relationships of the primary reactive sites.

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